Patent

US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.

[Compound]

Name

mixture

Quantity

690 g

Type

reactant

Reaction Step One

[Compound]

Name

catalyst J

Quantity

960 g

Type

catalyst

Reaction Step Two

Name

Name

Yield

90.6%

Identifiers

|

REACTION_CXSMILES

|

C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

690 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

[Compound]

|

Name

|

catalyst J

|

|

Quantity

|

960 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged into a reactor of 2 m length and 29 mm diameter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction gas

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was directly rectified by distillation in a column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

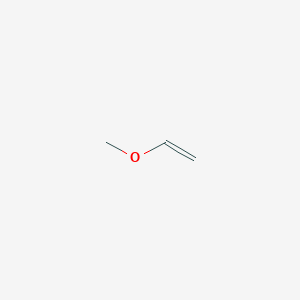

Smiles

|

COC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.

[Compound]

Name

mixture

Quantity

690 g

Type

reactant

Reaction Step One

[Compound]

Name

catalyst J

Quantity

960 g

Type

catalyst

Reaction Step Two

Name

Name

Yield

90.6%

Identifiers

|

REACTION_CXSMILES

|

C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

690 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

[Compound]

|

Name

|

catalyst J

|

|

Quantity

|

960 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged into a reactor of 2 m length and 29 mm diameter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction gas

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was directly rectified by distillation in a column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.

[Compound]

Name

mixture

Quantity

690 g

Type

reactant

Reaction Step One

[Compound]

Name

catalyst J

Quantity

960 g

Type

catalyst

Reaction Step Two

Name

Name

Yield

90.6%

Identifiers

|

REACTION_CXSMILES

|

C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

690 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

[Compound]

|

Name

|

catalyst J

|

|

Quantity

|

960 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged into a reactor of 2 m length and 29 mm diameter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction gas

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was directly rectified by distillation in a column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05100852

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.

[Compound]

Name

mixture

Quantity

690 g

Type

reactant

Reaction Step One

[Compound]

Name

catalyst J

Quantity

960 g

Type

catalyst

Reaction Step Two

Name

Name

Yield

90.6%

Identifiers

|

REACTION_CXSMILES

|

C(=O)C.[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]>CO>[CH3:4][O:5][CH:6]=[CH2:7].[CH3:4][O:5][CH:6]([O:8][CH3:9])[CH3:7]

|

Inputs

Step One

[Compound]

|

Name

|

mixture

|

|

Quantity

|

690 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

[Compound]

|

Name

|

catalyst J

|

|

Quantity

|

960 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged into a reactor of 2 m length and 29 mm diameter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction gas

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was directly rectified by distillation in a column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |